2-Amino benzamidoxime

Aldehyde Quantification Photometric Assay Analytical Chemistry

Quantifying aldehydes or developing bioconjugations often requires toxic aniline catalysts. 2-Aminobenzamidoxime (ABAO) eliminates this via its ortho-bifunctional design, enabling self-catalyzed intramolecular cyclization with aldehydes. • Forms stable, UV-active dihydroquinazoline-3-oxides (λem ≈ 490 nm) for high-throughput plate-reader assays. • Achieves bioconjugation rate constants up to 40 M⁻¹ s⁻¹ without external catalyst. • Provides reliable entry to quinazoline scaffolds for drug discovery libraries. Supplied at 97% purity with full analytical documentation.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 16348-49-5
Cat. No. B177657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino benzamidoxime
CAS16348-49-5
Synonyms2-amino-N-hydroxy-benzenecarboximidamide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=NO)N)N
InChIInChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
InChIKeyCFZHYRNQLHEHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

2-Aminobenzamide Oxime: Chemical Identity and Core Utility


2-Aminobenzamide oxime (ABAO; CAS 16348-49-5), with the IUPAC name 2-amino-N'-hydroxybenzenecarboximidamide, is a small-molecule (C₇H₉N₃O, MW 151.17) heterobifunctional reagent characterized by an aniline and an amidoxime moiety in ortho relationship . This unique spatial arrangement enables a kinetically favorable, intramolecular cyclization upon reaction with aldehydes, forming stable, UV-active 1,2-dihydroquinazoline-3-oxides [1]. The compound's dual functionality underpins its established role as a selective derivatization agent for aldehydes in complex matrices, a reactive handle for bioconjugation strategies, and a versatile synthetic intermediate for constructing quinazoline-based bioactive scaffolds [1][2].

2-Aminobenzamide Oxime vs Isomeric and Simple Oxime Reagents


The ortho-relationship between the amino and amidoxime groups in 2-aminobenzamide oxime is the structural basis for its unique, kinetically controlled intramolecular cyclization upon aldehyde condensation. In contrast, the meta- and para-substituted isomers (3- and 4-aminobenzamide oxime) lack the spatial proximity required for this cyclization and thus cannot form the stable dihydroquinazoline adduct [1]. This mechanistic difference has profound functional consequences. For example, in applications requiring selective metal chelation, the 4-amino isomer demonstrates significantly different performance, exhibiting the highest adsorption capacity and separation factor for rare earth elements among a family of oxime-based adsorbents, while the 2-isomer was not effective [2]. Furthermore, simple oxime reagents like hydroxylamine, while capable of forming oximes with aldehydes, exhibit markedly slower kinetics and require stoichiometric aniline catalysis to achieve comparable reaction rates, lacking the built-in aniline moiety that accelerates the reaction in ABAO [3]. Therefore, substituting ABAO with a structural isomer or a simpler oxime would lead to a completely different reaction pathway and product profile, or a significant loss in kinetic performance, rendering the substitution scientifically invalid for its key applications.

Quantitative Comparison of 2-Aminobenzamide Oxime vs Isomers and Analogs


Aldehyde Detection via Intramolecular Cyclization vs Non-Cyclizing Isomers

2-Aminobenzamide oxime (ABAO) uniquely undergoes a kinetically controlled intramolecular cyclization upon reaction with aldehydes to yield a stable, UV-active 1,2-dihydroquinazoline-3-oxide. This cyclization is impossible for its structural isomers (3- and 4-aminobenzamide oxime) due to the lack of ortho-relationship between the amino and amidoxime groups [1]. When applied to the quantification of aldehydes in oxidized starch, a photometric assay using ABAO demonstrated analytical consistency with conventional titration methods while enabling parallel analysis of multiple samples in a fraction of the time and at a very small scale, thereby cutting costs for reagents and drastically reducing working time [2]. In contrast, the 4-amino isomer was found to be the most effective adsorbent for rare earth element separation among a family of oxime-based materials, an application where the 2-isomer was not effective, highlighting the functional divergence dictated by regioisomerism [3].

Aldehyde Quantification Photometric Assay Analytical Chemistry

Reaction Kinetics vs Aniline-Catalyzed Oxime Formation

The reaction of an ABAO derivative (5-methoxy-ABAO) with an electron-rich aldehyde proceeds with a second-order rate constant of up to 40 M⁻¹ s⁻¹ at pH 4.5 [1]. This rate is kinetically similar to the rate of oxime formation under stoichiometric aniline catalysis (100 mM aniline), but ABAO achieves this rate without the need for an exogenous catalyst due to its built-in aniline moiety which acts as an internal general acid [1]. This places the ABAO-aldehyde reaction among the fastest known bioorthogonal ligations. In contrast, standard oxime ligations are significantly slower in the absence of aniline catalysis, which is often necessary to achieve practical rates for protein modification [1].

Bioconjugation Bioorthogonal Chemistry Kinetics

Fluorogenic Product vs Non-Fluorescent Oxime and Hydrazone Conjugates

The dihydroquinazoline adduct formed from the reaction of ABAO with an aldehyde exhibits fluorescence at 490 nm [1]. This fluorogenic property is a direct consequence of the intramolecular cyclization unique to the ortho-aminobenzamide oxime scaffold. In contrast, the products of simple oxime or hydrazone formation with aldehydes are generally not fluorescent, requiring the introduction of a separate fluorophore for detection [1]. This built-in fluorescence enables the development of 'turn-on' probes where the signal is generated directly upon ligation, simplifying assay design and reducing background noise.

Fluorescent Probes Bioconjugation Aldehyde Detection

Crystal Structure Confirmed by Single-Crystal X-Ray Diffraction

The crystal structure of 2-aminobenzamide oxime has been solved and refined using single-crystal X-ray diffraction, confirming its absolute configuration and molecular geometry. The compound crystallizes in the monoclinic space group C2 with unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4. The structure was refined to an R1 value of 0.053 for 2043 observed reflections [1]. While many simple organic compounds are often handled as amorphous solids or oils, this well-defined crystalline structure and the availability of precise crystallographic data provide a significant advantage in studies where molecular geometry and intermolecular interactions are critical, such as in solid-state chemistry, docking studies, or materials design. This level of structural characterization is not always available for its less-studied isomers.

Crystallography Structural Biology Materials Science

Physical Properties: Melting Point, pKa, and Solubility

The reported physical properties of 2-aminobenzamide oxime include a melting point of 71-75°C, a predicted pKa of 6.74 ± 0.69, and a defined solubility profile in common laboratory solvents . Specifically, it is soluble in DMF (5 mg/mL), DMSO (5 mg/mL), and ethanol (5 mg/mL), but shows lower solubility in PBS (pH 7.2) at 2 mg/mL . These defined parameters allow for predictable handling and formulation in biological assays and synthetic procedures. For comparison, the 3-amino isomer (CAS 100524-07-0) and 4-amino isomer (CAS 277319-62-7) have distinct physical properties and solubility profiles that can impact their suitability for specific experimental conditions, making the 2-isomer's known and consistent properties a key procurement consideration.

Physical Chemistry Formulation Solubility

Synthetic Utility: 4-Amino-1,2-dihydroquinazoline 3-Oxide Intermediate

Contrary to earlier claims, the primary product of the reaction of aldehydes with o-aminobenzamide oxime (2-aminobenzamide oxime) is, irrespective of the aldehyde, always a 4-amino-1,2-dihydroquinazoline 3-oxide [1]. This product then undergoes a novel Dimroth rearrangement upon thermolysis to yield the isomeric 1,2-dihydro-4-quinazolone oxime [1]. This defined, predictable reactivity provides a reliable entry point for the synthesis of quinazoline-based libraries, which are privileged scaffolds in medicinal chemistry. In comparison, the 3- and 4-amino isomers do not undergo this cyclization and thus cannot access this same heterocyclic framework under analogous conditions.

Synthetic Chemistry Heterocyclic Chemistry Quinazoline Synthesis

2-Aminobenzamide Oxime: Optimal Use Cases


High-Throughput Aldehyde Quantification in Oxidized Polysaccharides

For quantifying aldehyde groups in materials like oxidized starch, ABAO enables a rapid, plate-reader compatible photometric assay. This method is consistent with conventional titration techniques but allows for parallel processing of numerous samples in a fraction of the time, drastically reducing both labor and reagent costs [1]. This high-throughput capability is essential for optimizing oxidation conditions and quality control in industrial settings where standard titrations are prohibitively slow.

Catalyst-Free Bioconjugation of Aldehyde-Displaying Proteins and Phage

When modifying aldehyde-tagged biomolecules (e.g., proteins, phage-displayed peptides), ABAO and its derivatives offer a self-catalyzed ligation with a second-order rate constant up to 40 M⁻¹ s⁻¹, comparable to aniline-catalyzed oxime formation but without the need for a potentially toxic catalyst [2]. A 1 mM biotin-ABAO derivative can completely react with an aldehyde-displaying phage library in 1 hour at pH 4.5 [2]. This simplifies protocols and improves biocompatibility for applications in chemical biology, antibody-drug conjugate synthesis, and library diversification.

Fluorogenic Probes for Sensitive Aldehyde Detection

For assays requiring direct, wash-free detection of aldehydes, the fluorogenic nature of the ABAO-aldehyde adduct (λ_em ≈ 490 nm) offers a significant advantage over traditional oxime or hydrazone chemistry [2]. This property allows for the creation of 'turn-on' fluorescent probes where signal generation is directly coupled to the ligation event, enhancing sensitivity and reducing background signal without secondary labeling steps. This is particularly valuable for monitoring aldehyde formation in situ or for imaging applications.

Synthesis of 4-Amino-1,2-dihydroquinazoline 3-Oxide Scaffolds

As a starting material, ABAO reliably yields 4-amino-1,2-dihydroquinazoline 3-oxide as the primary product upon reaction with any aldehyde, which can then undergo a Dimroth rearrangement to form 1,2-dihydro-4-quinazolone oximes [3]. This predictable and efficient route to the quinazoline core—a privileged structure in drug discovery—makes ABAO an essential building block for synthesizing focused libraries of potential kinase inhibitors, anti-inflammatory agents, and other bioactive compounds.

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